2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-isobutyramido-N-1-substituted benzamide: Known for its selective inhibition of Kv2.1 channels with neuroprotective effects.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Also known for its antioxidant and antibacterial properties.
Uniqueness
2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and ethoxy group differentiate it from other benzamide derivatives, potentially leading to unique interactions and effects in various applications.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-20-12-8-6-5-7-11(12)14(19)16-15-18-17-13(21-15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19) |
InChI Key |
XPLNQABDYPWAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)C |
Origin of Product |
United States |
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